![molecular formula C20H32N2O B6132493 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol](/img/structure/B6132493.png)
2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol
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Overview
Description
2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of pharmacology due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol is not fully understood. However, it is believed to exert its pharmacological effects by acting as a partial agonist at the dopamine D3 receptor. This receptor is known to play a key role in the reward pathway, which is involved in addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol are still being studied. However, it has been found to have a high affinity and selectivity for the dopamine D3 receptor. This receptor is known to play a key role in the reward pathway, which is involved in addiction and other psychiatric disorders. It has also been found to have potential neuroprotective effects in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a potential candidate for the treatment of addiction and other psychiatric disorders. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for the study of 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol. One direction is to further investigate its potential use in the treatment of addiction and other psychiatric disorders. Another direction is to study its potential neuroprotective effects in the treatment of Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol involves the reaction of 1-benzyl-4-cycloheptyl-1,4-dihydropyridine-3,5-dicarboxylate with ethylene oxide in the presence of sodium hydroxide. This reaction yields 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol as a white crystalline solid.
Scientific Research Applications
2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.
properties
IUPAC Name |
2-(1-benzyl-4-cycloheptylpiperazin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c23-15-12-20-17-22(19-10-6-1-2-7-11-19)14-13-21(20)16-18-8-4-3-5-9-18/h3-5,8-9,19-20,23H,1-2,6-7,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQDZRVTKUUWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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